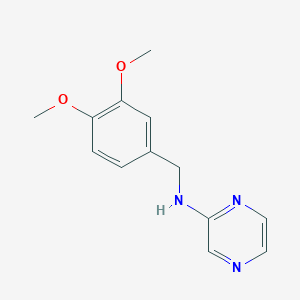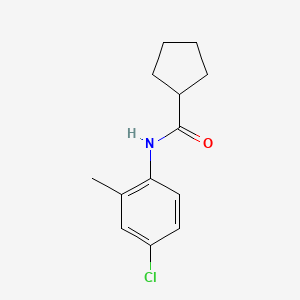
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as PPD, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy. However, one of the limitations of using 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the investigation of the potential use of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-acetylphenylboronic acid with ethyl acetoacetate in the presence of a base, such as sodium hydride, to form 1-(2-acetylphenyl)-3-ethoxycarbonyl-1,3-dihydro-2H-pyrazol-2-one. The second step involves the reaction of this intermediate product with phenylacetyl chloride in the presence of a base, such as triethylamine, to form 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is in the field of cancer research. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce the formation of tumors in animal models.
Propiedades
IUPAC Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-14-7-3-1-4-8-14)19-17(21,11-12-18-19)15-9-5-2-6-10-15/h1-10,12,21H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFFCULDGXCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C2=CC=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
